(2E)-3-(4-fluorophenyl)-N-(6-methoxypyrimidin-4-yl)prop-2-enamide
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Overview
Description
(2E)-3-(4-fluorophenyl)-N-(6-methoxypyrimidin-4-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features a fluorophenyl group and a methoxypyrimidinyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-fluorophenyl)-N-(6-methoxypyrimidin-4-yl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amide.
Introduction of the Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction.
Introduction of the Methoxypyrimidinyl Group: This can be done through a coupling reaction, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the double bond or the methoxy group.
Reduction: Reduction reactions may target the double bond, converting it into a single bond.
Substitution: The fluorophenyl group may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could yield a saturated amide.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: It could be used in the synthesis of polymers or other advanced materials.
Biology
Drug Development: The compound may be investigated for its potential as a pharmaceutical agent, particularly due to the presence of the fluorophenyl and methoxypyrimidinyl groups.
Medicine
Therapeutic Agents: It may be studied for its efficacy in treating various diseases, such as cancer or inflammatory conditions.
Industry
Agriculture: The compound could be used in the development of agrochemicals.
Manufacturing: It may find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(4-fluorophenyl)-N-(6-methoxypyrimidin-4-yl)prop-2-enamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The fluorophenyl group could enhance binding affinity, while the methoxypyrimidinyl group might influence the compound’s pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-chlorophenyl)-N-(6-methoxypyrimidin-4-yl)prop-2-enamide: Similar structure but with a chlorine atom instead of fluorine.
(2E)-3-(4-fluorophenyl)-N-(6-hydroxypyrimidin-4-yl)prop-2-enamide: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
The presence of the fluorophenyl group in (2E)-3-(4-fluorophenyl)-N-(6-methoxypyrimidin-4-yl)prop-2-enamide may impart unique properties such as increased metabolic stability and enhanced binding affinity to biological targets. The methoxypyrimidinyl group could also influence the compound’s solubility and pharmacokinetic profile.
Properties
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-(6-methoxypyrimidin-4-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O2/c1-20-14-8-12(16-9-17-14)18-13(19)7-4-10-2-5-11(15)6-3-10/h2-9H,1H3,(H,16,17,18,19)/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLGVPQWRYFDPR-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NC(=O)C=CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=NC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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